2-(Benzo[d]thiazol-2-yl)ethanol
Overview
Description
2-(Benzo[d]thiazol-2-yl)ethanol is a heterocyclic compound that features a benzothiazole ring fused with an ethanol group.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with a particular potency againstM. tuberculosis . They have also shown significant cytotoxicity against various cancer cell lines .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their biological effects . For instance, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The solubility of a compound in water and other solvents can impact its bioavailability .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines . They have also shown anti-tubercular activity, with a particular potency against M. tuberculosis .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions could potentially influence the properties of the final product .
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]thiazol-2-yl)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For example, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits optimal biological responses without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It has been found to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to interact with membrane transporters that facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm and organelles help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol typically involves the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. These reactions are often carried out in the presence of a catalyst and under controlled temperature conditions . For instance, the condensation of 2-aminothiophenol with benzaldehydes in ethanol, using a catalytic quantity of glacial acetic acid, is a common method . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of nonocatalysts and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)ethanol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar biological activities but lacking the ethanol group.
2-Aminothiophenol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Another derivative with distinct chemical properties and applications.
Uniqueness
2-(Benzo[d]thiazol-2-yl)ethanol is unique due to its specific structure, which combines the benzothiazole ring with an ethanol group. This combination enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUYWUZEQHQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407082 | |
Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46055-91-8 | |
Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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